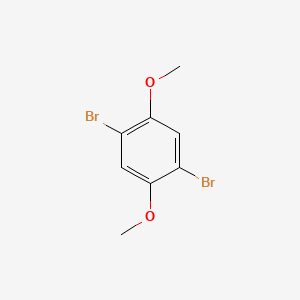

1,4-Dibromo-2,5-dimethoxybenzene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dibromo-2,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCLRVOURKGRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282647 | |

| Record name | 1,4-Dibromo-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2674-34-2 | |

| Record name | 2674-34-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibromo-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromo-2,5-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,4-Dibromo-2,5-dimethoxybenzene from Hydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1,4-dibromo-2,5-dimethoxybenzene, a valuable synthon in the development of conjugated polymers and other advanced materials.[1] The synthesis is a two-step process commencing with the methylation of hydroquinone (B1673460) to form the intermediate, 1,4-dimethoxybenzene (B90301), followed by the dibromination of this intermediate. This document outlines detailed experimental protocols for each step and presents key quantitative data in a clear, tabular format for ease of comparison.

I. Reaction Pathway

The synthesis proceeds through two sequential reactions:

-

Step 1: Methylation of Hydroquinone. Hydroquinone is first converted to 1,4-dimethoxybenzene (also known as hydroquinone dimethyl ether). This is typically achieved through a Williamson ether synthesis, where hydroquinone is treated with a methylating agent in the presence of a base.[2][3][4][5]

-

Step 2: Bromination of 1,4-dimethoxybenzene. The resulting 1,4-dimethoxybenzene is then subjected to electrophilic aromatic substitution to introduce two bromine atoms onto the benzene (B151609) ring, yielding the final product, this compound.

Figure 1: Reaction pathway for the synthesis of this compound from hydroquinone.

II. Experimental Protocols

Step 1: Synthesis of 1,4-Dimethoxybenzene from Hydroquinone

Two primary methods for the methylation of hydroquinone are presented below.

Method A: Using Dimethyl Sulfate and Sodium Hydroxide (B78521)

This traditional method provides a high yield of 1,4-dimethoxybenzene.[3][5]

-

Materials:

-

Hydroquinone

-

10% Sodium hydroxide (NaOH) solution

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Ethanol (B145695) (for recrystallization)

-

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, rapidly treat 1 mole of hydroquinone with 2.5 moles of 10% sodium hydroxide solution with stirring.[5]

-

With vigorous stirring, add 2 moles of dimethyl sulfate dropwise, ensuring the temperature is maintained below 40°C, using a water bath for cooling if necessary.[5]

-

To complete the reaction and quench any unreacted dimethyl sulfate, heat the mixture on a boiling water bath for 30 minutes.[5]

-

After cooling, the solid product is isolated by filtration and washed with water.[5]

-

The crude product can be purified by recrystallization from ethanol or by vacuum distillation.[5]

-

Method B: Using Iodomethane (B122720) and Potassium Hydroxide

This method offers a high yield at room temperature.[2]

-

Materials:

-

Hydroquinone

-

Potassium hydroxide (KOH)

-

Iodomethane (CH₃I)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of hydroquinone (4.00 g, 36.33 mmol) and KOH (8.32 g, 148.30 mmol) in 75 ml of DMSO, add iodomethane (4.98 ml, 9.99 mmol) dropwise.[2]

-

Stir the reaction mixture at room temperature (25°C) for 1 hour.[2]

-

Neutralize the reaction mixture by adding a saturated aqueous solution of NH₄Cl.[2]

-

Extract the product with dichloromethane (3 x 50 mL).[2]

-

Wash the combined organic phases several times with water (5 x 150 mL) to remove DMSO, then dry over anhydrous Na₂SO₄.[2]

-

Evaporate the solvent under reduced pressure to isolate the white solid product.[2]

-

Step 2: Synthesis of this compound from 1,4-Dimethoxybenzene

Solventless Bromination using Sodium Bromide and Oxone

This method is an environmentally conscious approach that avoids the use of hazardous halogenated solvents and liquid bromine.[1]

-

Materials:

-

1,4-Dimethoxybenzene

-

Sodium bromide (NaBr)

-

Oxone (Potassium peroxymonosulfate)

-

95% Ethyl alcohol

-

-

Procedure:

-

Place 1,4-dimethoxybenzene (0.56 g, 4.0 mmol), sodium bromide (0.82 g, 8.0 mmol), and Oxone (2.45 g, 4.0 mmol) in a mortar and pestle.[1]

-

Grind the mixture for approximately 15 minutes until a uniform waxy texture is achieved. The mixture may develop orange-brown streaks due to the transient presence of elemental bromine.[1]

-

Wash the solid with water while continuing to grind in the mortar, then collect the product on a fritted funnel.[1]

-

Recrystallize the product from 95% ethyl alcohol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to yield white, needle-like crystals.[1]

-

Collect the crystals by Büchner filtration and rinse with ice-cold ethanol.[1]

-

III. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic procedures.

| Step | Method | Starting Material | Reagents | Molar Ratio (Starting Material:Reagent) | Reaction Time | Temperature | Yield | Reference |

| 1 | A | Hydroquinone | Dimethyl Sulfate, NaOH | 1 : 2 (DMS) | ~1.5 hours | <40°C then boiling water bath | 95% (as 4-methoxyphenol) | [5] |

| 1 | B | Hydroquinone | Iodomethane, KOH | 1 : 0.275 (CH₃I) | 1 hour | 25°C | 97% | [2] |

| 2 | - | 1,4-Dimethoxybenzene | NaBr, Oxone | 1 : 2 (NaBr), 1 : 1 (Oxone) | 15 minutes | Room Temperature | 83% | [1] |

IV. Logical Workflow for Synthesis and Purification

The overall workflow from starting material to purified product can be visualized as follows:

Figure 2: General experimental workflow for the synthesis and purification of this compound.

References

1,4-Dibromo-2,5-dimethoxybenzene physical and chemical properties

An In-depth Technical Guide to 1,4-Dibromo-2,5-dimethoxybenzene

Introduction

This compound is a substituted aromatic organohalogen compound with the chemical formula C₈H₈Br₂O₂.[1][2] It presents as a white to off-white or pale pink crystalline solid at room temperature.[1][3] This molecule is a key intermediate in organic synthesis, particularly valued as a building block for more complex molecules in the pharmaceutical and material science sectors.[4][5][6] Its utility stems from the unique electronic properties conferred by two electron-donating methoxy (B1213986) groups and two electron-withdrawing, yet reactive, bromine atoms on the benzene (B151609) ring.[7] This guide provides a comprehensive overview of its physical, chemical, and structural properties for researchers, scientists, and professionals in drug development.

Chemical Identity

The fundamental identification parameters for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[4][8][9] |

| Synonyms | 2,5-Dibromo-1,4-dimethoxybenzene, 2,5-Dibromohydroquinone dimethyl ether[8][10][11] |

| CAS Number | 2674-34-2[1][4][8] |

| Molecular Formula | C₈H₈Br₂O₂[2][4][8] |

| Molecular Weight | 295.96 g/mol [2][9] |

| Canonical SMILES | COC1=CC(=C(C=C1Br)OC)Br[4][9] |

| InChI | InChI=1S/C8H8Br2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3[1][9] |

| InChIKey | CHCLRVOURKGRSW-UHFFFAOYSA-N[4][8][9] |

Physical and Chemical Properties

The physical and chemical characteristics of this compound determine its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Appearance | White to almost white crystals or powder.[1][4][10] | Thermo Fisher, Guidechem |

| Melting Point | 141-149 °C[4][10][12] | Thermo Fisher, ChemicalBook |

| Boiling Point | 290.3 ± 35.0 °C (Predicted)[10] | ChemicalBook |

| Density | 2.24 g/cm³[10] | ChemicalBook |

| Solubility | Insoluble in water.[5][10] | Fisher Scientific, ChemicalBook |

| Storage | Store in a cool, dry, well-ventilated place away from oxidizing agents.[5] Keep container tightly sealed.[5] | Fisher Scientific |

Chemical Reactivity and Applications

The reactivity of this compound is governed by the interplay between the activating methoxy groups and the bromine substituents. The methoxy groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, while the bromine atoms serve as excellent leaving groups in cross-coupling reactions.[7] This dual functionality makes it a versatile reagent for constructing complex molecular architectures.[7]

Its primary utility is realized in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[7] These reactions allow for the precise substitution of the bromine atoms with a wide variety of carbon-based fragments, enabling the synthesis of advanced materials and pharmaceutical compounds.[7]

Spectroscopic and Crystallographic Data

Structural elucidation and confirmation are critical for verifying the identity and purity of the compound.

| Data Type | Description |

| ¹H NMR | Spectra available for proton environment analysis.[9][13] |

| ¹³C NMR | Spectra available for carbon skeleton analysis.[9] |

| Mass Spec. | NIST Mass Spectrometry data available, with a top peak at m/z 296.[9] |

| IR Spectra | FTIR and ATR-IR spectra are available for functional group identification.[9][14] |

| Crystal Data | System: Monoclinic.[6] Cell: a=6.573 Å, b=8.438 Å, c=8.756 Å, β=90.14°.[6] Volume: 485.6 ų.[6] The molecule is generated by inversion symmetry.[6] |

Experimental Protocols

Synthesis: Solventless Dibromination of 1,4-Dimethoxybenzene (B90301)

This protocol describes an environmentally friendly, solventless synthesis of this compound adapted from H. A. Tran and S. D. Taylor (2011).[15]

Materials:

-

1,4-Dimethoxybenzene (4.0 mmol, 0.56 g)

-

Sodium Bromide (NaBr) (8.0 mmol, 0.82 g)

-

Oxone® (Potassium peroxymonosulfate) (4.0 mmol, 2.45 g)

-

Mortar and pestle

-

95% Ethyl alcohol

Procedure:

-

Place 1,4-dimethoxybenzene and sodium bromide into a mortar.[15]

-

Add Oxone® to the mortar.[15]

-

Grind the mixture with the pestle for approximately 15 minutes. The mixture will initially be a free-flowing white powder, then develop a tacky texture, and finally become a waxy solid as orange-brown streaks of bromine appear and fade.[15]

-

Once the reaction is complete (uniform waxy texture), add water to the mortar and continue grinding to wash the solid.[15]

-

Collect the crude solid product on a fritted funnel and wash with water. The resulting product is a pinkish, dense, grainy solid.[15]

Purification: Recrystallization

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of 95% ethyl alcohol and gently heat with a heat gun until the solid completely dissolves.[15]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[15]

-

Collect the resulting white, needle-like crystals by Büchner filtration.[15]

-

Rinse the crystals with a small amount of ice-cold ethanol (B145695) and allow them to dry. The expected yield is approximately 83%.[15]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

| Hazard Class | GHS Statement | Precautionary Codes (Selected) |

| Skin Irritation | H315: Causes skin irritation.[3][9] | P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation.[3][9] | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation.[3][9] | P261, P304+P340 |

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.[15]

-

Avoid creating dust.[3]

-

Wear protective gloves, safety glasses, and appropriate lab attire.[1][3]

-

In case of contact, wash skin or eyes thoroughly with water.[3] Seek medical attention if irritation persists.[1][3]

Conclusion

This compound is a highly functionalized aromatic compound with significant utility in synthetic chemistry. Its well-defined physical properties, predictable reactivity in cross-coupling reactions, and established synthesis protocols make it a valuable intermediate for researchers in drug discovery and materials science. Proper handling and adherence to safety protocols are essential when working with this chemical.

References

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. 1,4-Dibromo-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. This compound | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2674-34-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound | 2674-34-2 | TCI EUROPE N.V. [tcichemicals.com]

- 12. A19858.18 [thermofisher.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. This compound(2674-34-2) IR Spectrum [chemicalbook.com]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to 1,4-Dibromo-2,5-dimethoxybenzene (CAS: 2674-34-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dibromo-2,5-dimethoxybenzene, a key chemical intermediate in various advanced applications, including the synthesis of conjugated polymers and as a pharmaceutical intermediate.[1][2] This document consolidates its chemical and physical properties, spectroscopic data, safety and handling information, and a detailed experimental protocol for its synthesis.

Core Properties and Identifiers

This compound is a white to almost white crystalline powder.[3] Its unique structure, featuring two electron-donating methoxy (B1213986) groups and two electron-withdrawing bromine atoms on a benzene (B151609) ring, makes it a versatile reagent in organic synthesis.[1] This substitution pattern allows for controlled chemical modifications, particularly in cross-coupling reactions.[1]

Below is a summary of its key identifiers and physical properties.

| Identifier | Value |

| CAS Number | 2674-34-2 |

| Molecular Formula | C₈H₈Br₂O₂[3][4] |

| Molecular Weight | 295.96 g/mol [3][4] |

| IUPAC Name | This compound[5][6] |

| InChI Key | CHCLRVOURKGRSW-UHFFFAOYSA-N[5][6] |

| SMILES | COC1=CC(=C(C=C1Br)OC)Br[6] |

| Synonyms | 2,5-Dibromo-1,4-dimethoxybenzene, 2,5-Dimethoxy-1,4-dibromobenzene, Benzene,1,4-dibromo-2,5-dimethoxy-[3] |

| Physical Property | Value |

| Melting Point | 144-149 °C[3][7] |

| Boiling Point | 290.3 ± 35.0 °C (Predicted)[3][7] |

| Appearance | White to almost white powder/crystal[3] |

| Solubility | Insoluble in water[2] |

digraph "Identifier_Relationships" { graph [fontname="Arial", fontsize=12, labelloc="t", label=""]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];CAS_Number [label="CAS: 2674-34-2"]; Chemical_Name [label="this compound"]; Molecular_Formula [label="C₈H₈Br₂O₂"]; InChI_Key [label="InChI Key: CHCLRVOURKGRSW-UHFFFAOYSA-N"];

CAS_Number -> Chemical_Name [label="identifies"]; Chemical_Name -> Molecular_Formula [label="has formula"]; Chemical_Name -> InChI_Key [label="has identifier"]; }

Caption: Logical relationship of key identifiers for the compound.

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details |

| ¹H NMR | Spectra available, typically showing signals for the methoxy protons and the aromatic protons. |

| ¹³C NMR | Spectra available, showing characteristic peaks for the aromatic carbons and the methoxy carbons. |

| Mass Spectrometry | GC-MS data available for fragmentation analysis.[6] |

| Infrared (IR) | Spectra available, often obtained using a KBr wafer technique.[8] |

The crystal structure of this compound has been determined by X-ray crystallography.[9]

| Crystal Data | Value |

| Crystal System | Monoclinic[9] |

| Space Group | P2₁/n[9] |

| Unit Cell Dimensions | a = 6.573(1) Å, b = 8.438(2) Å, c = 8.756(2) Å, β = 90.14(3)°[9] |

| Volume | 485.6(2) ų[9] |

| Z | 2[9] |

Experimental Protocol: Solventless Synthesis

A notable and environmentally conscious method for the synthesis of this compound is through the solventless dibromination of 1,4-dimethoxybenzene (B90301). This method avoids the use of hazardous halogenated solvents and liquid bromine.

Materials:

-

1,4-dimethoxybenzene

-

Sodium bromide (NaBr)

-

Oxone® (Potassium peroxymonosulfate)

-

Water

-

95% Ethyl alcohol

Equipment:

-

Mortar and pestle

-

Fritted funnel

-

Büchner funnel and flask

-

Erlenmeyer flask

-

Heat gun

Procedure:

-

In a mortar, combine 1,4-dimethoxybenzene (0.56 g, 4.0 mmol) and sodium bromide (0.82 g, 8.0 mmol).

-

Add Oxone® (2.45 g, 4.0 mmol) to the mixture.

-

Grind the mixture with the pestle for approximately 15 minutes. The mixture will initially be a white powder, then become tacky, and finally develop a waxy texture with orange-brown streaks, indicating the formation of bromine.

-

Once the reaction is complete (the mixture is a waxy solid with an orange color), add water to the mortar and continue grinding to wash the solid.

-

Collect the solid product on a fritted funnel. The resulting product should be a pinkish, grainy solid.

-

For recrystallization, transfer the crude product to an Erlenmeyer flask.

-

Gradually heat the flask with a heat gun while adding 95% ethyl alcohol until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the resulting white, needle-like crystals by Büchner filtration, rinsing with a small amount of ice-cold ethanol.

-

The expected yield is approximately 0.98 g (83%).

Caption: Workflow for the solventless synthesis of the compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the development of complex molecules. Its primary utility stems from the reactivity of the two bromine atoms, which can be readily displaced or used as handles in various cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[1] This allows for the introduction of a wide range of functional groups, making it a key intermediate in the synthesis of:

-

Conjugated Polymers: It is used in the preparation of water-soluble polyfluorene derivatives.[3]

-

Molecular Electronics: It is an important intermediate in the synthesis of molecules that can be used as molecular switches, transistors, and in memory devices.[9]

-

Pharmaceutical Intermediates: It is employed as an intermediate in the synthesis of various pharmaceutical compounds.[2]

Caption: Role as a versatile building block in organic synthesis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Classifications:

-

Skin Irritation: Category 2[10]

-

Eye Irritation: Category 2[10]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

GHS Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[5]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes, and avoid the formation of dust. Wear appropriate personal protective equipment, including gloves and eye protection.

-

Storage: Keep in a dry area at room temperature. Store away from oxidizing agents.[2]

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. It is a non-combustible solid, but containers may burn.

-

Spills: For minor spills, sweep up and shovel into a suitable, closed container for disposal, avoiding dust creation. For major spills, evacuate the area and control personal contact with the substance.

Always consult the safety data sheet (SDS) for complete and up-to-date safety information before handling this chemical.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]

- 3. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]

- 5. A19858.18 [thermofisher.com]

- 6. This compound, 2674-34-2 | BroadPharm [broadpharm.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. This compound | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,4-Dibromo-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular and Crystal Structure of 1,4-Dibromo-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and crystallographic data of 1,4-Dibromo-2,5-dimethoxybenzene (C₈H₈Br₂O₂), an important intermediate in the synthesis of molecular electronics components such as switches and transistors.[1] The data presented is derived from single-crystal X-ray diffraction studies, offering precise insights into the compound's three-dimensional arrangement in the solid state.

Molecular Structure

This compound consists of a central benzene (B151609) ring substituted with two bromine atoms and two methoxy (B1213986) groups at the 1,4 and 2,5 positions, respectively. The crystal structure analysis reveals that the asymmetric unit contains one-half of the molecule.[1] The complete molecule is generated by a crystallographic inversion center, which results in a centrosymmetric molecular geometry.[1] The benzene ring is planar, with the bond lengths and angles falling within normal ranges.[1]

Crystal Data and Structure Refinement

The crystallographic data was obtained at a temperature of 298 K using Mo Kα radiation.[1] The compound crystallizes in the monoclinic system.[1] A summary of the crystal data and refinement parameters is provided in the table below.

| Parameter | Value |

| Empirical Formula | C₈H₈Br₂O₂ |

| Formula Weight (Mᵣ) | 295.94 |

| Temperature (K) | 298 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal System | Monoclinic |

| a (Å) | 6.573 (1)[1] |

| b (Å) | 8.438 (2)[1] |

| c (Å) | 8.756 (2)[1] |

| β (°) | 90.14 (3)[1] |

| Volume (ų) | 485.6 (2)[1] |

| Z | 2[1] |

| Absorption Coefficient (μ, mm⁻¹) | 8.30[1] |

| F(000) | 284 |

| Crystal Size (mm) | 0.20 × 0.10 × 0.10[1] |

| Reflections Collected | 1761[1] |

| Independent Reflections | 884[1] |

| R_int | 0.112[1] |

| Reflections [I > 2σ(I)] | 622[1] |

| Data / Restraints / Parameters | 884 / 0 / 55[1] |

| Goodness-of-fit on F² (S) | 1.01[1] |

| Final R indices [I > 2σ(I)] | R1 = 0.044, wR2 = 0.102[1] |

| Largest diff. peak/hole (e.Å⁻³) | 0.58 / -0.41[1] |

Selected Geometric Parameters

The table below lists a key bond length as reported in the crystallographic study.

| Bond | Length (Å) |

| Br—C2 | 1.897 (5)[1] |

Experimental Protocols

Synthesis and Crystallization

The title compound was synthesized following a previously reported literature method.[1] Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of a methanolic solution (0.30 g of the compound in 25 ml of methanol) at room temperature over a period of approximately 15 days.[1]

Data Collection and Processing

An Enraf–Nonius CAD-4 diffractometer was utilized for the collection of diffraction data.[1] An absorption correction was applied using a ψ scan method.[1] The intensity of three standard reflections was monitored every 200 reflections, showing a decay of only 1%.[1] The collected data were reduced using the XCAD4 program.[1]

Structure Solution and Refinement

The crystal structure was solved using the SHELXS97 program and refined on F² using SHELXL97.[1] Hydrogen atoms were positioned geometrically and treated as riding on their parent atoms. Aromatic C—H distances were set to 0.93 Å and methyl C—H distances to 0.96 Å.[1] The molecular graphics were generated using the SHELXTL software package.[1]

References

The Solubility Profile of 1,4-Dibromo-2,5-dimethoxybenzene: A Technical Guide for Researchers

An In-depth Examination of the Solubility Characteristics and Practical Applications for Scientists and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Dibromo-2,5-dimethoxybenzene in common organic solvents. As a key intermediate in the synthesis of various organic molecules, including potential molecular switches and pharmaceutical compounds, understanding its solubility is paramount for researchers in organic synthesis, materials science, and drug discovery.[1] This document outlines its qualitative solubility, a detailed experimental protocol for solubility determination, and a representative synthetic workflow.

Core Physical and Chemical Properties

This compound is a white crystalline solid. Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈Br₂O₂ | [2] |

| Molecular Weight | 295.96 g/mol | [2] |

| Melting Point | 144-149 °C | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Water Solubility | Insoluble | [3][4] |

Qualitative Solubility in Common Organic Solvents

One study notes the formation of single crystals of this compound through the slow evaporation of a methanolic solution, which qualitatively confirms its solubility in methanol.[1] Based on its structure, a summary of its predicted qualitative solubility is presented below.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Insoluble | Confirmed by multiple sources.[3][4] |

| Methanol | Sparingly to Moderately Soluble | Supported by its use in recrystallization.[1] |

| Ethanol | Sparingly to Moderately Soluble | Similar polarity to methanol. |

| Acetone | Soluble | Aprotic polar solvent, effective for many organic solids. |

| Dichloromethane | Soluble | A common solvent for a wide range of organic compounds. |

| Chloroform | Soluble | Similar properties to dichloromethane. |

| Ethyl Acetate | Moderately Soluble | A moderately polar solvent. |

| Toluene | Sparingly Soluble | A nonpolar aromatic solvent; some solubility is expected due to the benzene (B151609) ring. |

| Hexane | Insoluble to Sparingly Soluble | A nonpolar aliphatic solvent; likely to be a poor solvent. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with a hot plate)

-

Syringe filters (chemically resistant to the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 2.0 mL) of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish with the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formula:

Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of solvent used for evaporation in L)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Synthetic Workflow Visualization

This compound serves as a valuable precursor in organic synthesis. For instance, it is an intermediate in the synthesis of 4-(2',5'-dimethoxy-4'-acetylthiophenyl)phenyl-nonafluorobiphenyl, a molecule with potential applications in molecular electronics.[1] The following diagram illustrates a generalized synthetic workflow starting from this compound.

This diagram illustrates a multi-step synthesis where this compound is sequentially modified through a series of chemical reactions to yield a final target molecule. Each step involves a specific type of chemical transformation, such as a cross-coupling reaction followed by substitution and further functionalization, to build up molecular complexity.

References

- 1. 1,4-Dibromo-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2674-34-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to the Spectral Data of 1,4-Dibromo-2,5-dimethoxybenzene

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,4-dibromo-2,5-dimethoxybenzene. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Chemical Structure:

-

IUPAC Name: this compound

Spectroscopic Data

The following sections present the key spectral data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.11 | Singlet | 2H | Ar-H |

| 3.86 | Singlet | 6H | -OCH ₃ |

Solvent: CDCl₃

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 150.2 | C -OCH₃ |

| 118.0 | C -H |

| 110.1 | C -Br |

| 56.8 | -OC H₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2998-2832 | Medium | C-H stretch (aromatic and aliphatic) |

| 1580, 1485 | Strong | C=C stretch (aromatic ring) |

| 1215 | Strong | C-O stretch (aryl ether) |

| 1035 | Strong | C-O stretch (aryl ether) |

| 860 | Strong | C-H bend (out-of-plane) |

| 685 | Medium | C-Br stretch |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing fragmentation patterns.[7]

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 298 | High | [M+2]⁺• (with ⁸¹Br₂) |

| 296 | High | [M]⁺• (with ⁷⁹Br⁸¹Br) |

| 294 | High | [M-2]⁺• (with ⁷⁹Br₂) |

| 283 | Medium | [M-CH₃]⁺ (with ⁷⁹Br⁸¹Br) |

| 281 | Medium | [M-CH₃]⁺ (with ⁷⁹Br₂) |

| 202 | Low | [M-Br-CH₃]⁺ |

Ionization Method: Electron Impact (EI)

The presence of two bromine atoms is indicated by the characteristic isotopic pattern of the molecular ion peak, with intense signals at m/z 294, 296, and 298, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[9]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.[10]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[9][10]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.[10]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.[10]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.[10]

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[10]

-

Acquire the spectrum using standard acquisition parameters. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard such as tetramethylsilane (B1202638) (TMS).[11]

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Place a portion of the powdered mixture into a pellet press.

-

Apply pressure (typically several tons) to form a thin, transparent or translucent KBr pellet.

-

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene (B1212753) chloride.[12]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).[12]

-

Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[12]

-

-

Data Acquisition:

-

Place the KBr pellet or the salt plate with the thin film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical range for data collection is 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction:

-

For a solid sample like this compound, it can be introduced directly into the ion source via a direct insertion probe. The probe is heated to volatilize the sample into the gas phase within the vacuum of the mass spectrometer.[7]

-

Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS), which separates the sample from the solvent and other impurities before it enters the mass spectrometer.[7]

-

-

Ionization:

-

Mass Analysis:

-

Detection:

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic techniques and derived structural information.

Caption: Generalized workflow for spectroscopic characterization of a chemical compound.

References

- 1. scbt.com [scbt.com]

- 2. 1,4-Dibromo-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A19858.18 [thermofisher.com]

- 4. This compound | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Reactivity of Bromine Atoms in 1,4-Dibromo-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,5-dimethoxybenzene is a versatile symmetrically substituted aromatic compound that serves as a crucial building block in the synthesis of a wide array of functional organic molecules. Its value stems from the presence of two reactive bromine atoms, which can be selectively or sequentially functionalized, and two electron-donating methoxy (B1213986) groups that influence the reactivity of the benzene (B151609) ring. This guide provides a comprehensive overview of the reactivity of the bromine atoms in this compound, with a focus on cross-coupling reactions and strategies for selective functionalization. The information presented is intended to assist researchers in designing synthetic routes for novel materials and pharmaceutical agents.

The core of this compound's utility lies in the capacity of its bromine atoms to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions, often catalyzed by transition metals like palladium, allow for the introduction of diverse substituents, leading to complex molecular architectures.

Reactivity of the Bromine Atoms

The two bromine atoms in this compound are chemically equivalent due to the molecule's symmetry. However, the substitution of one bromine atom can electronically and sterically influence the reactivity of the second, enabling both symmetrical and unsymmetrical disubstitution patterns. The electron-donating nature of the methoxy groups activates the benzene ring, making the bromine atoms susceptible to oxidative addition in catalytic cycles.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most common methods for the functionalization of this compound. These reactions offer a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl structures. The reactivity of (4-Bromo-2,5-dimethoxyphenyl)boronic acid, a derivative of the title compound, highlights the utility of this chemistry in synthesizing tubulin polymerization inhibitors and potent 5-HT2A receptor agonists.[1] Side reactions such as protodeboronation can occur, especially with electron-rich substrates, leading to the formation of 1-bromo-2,5-dimethoxybenzene (B144562) and reduced yields of the desired coupled product.[2]

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. It is a key method for synthesizing aryl alkynes, which are precursors to conjugated polymers and other advanced materials. Achieving selective mono-alkynylation can be challenging due to the two reactive bromide sites. Strategies to favor mono-substitution include controlling the stoichiometry by using a slight excess of the dibromo starting material, lowering the reaction temperature, and slow addition of the alkyne.[3]

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This reaction is valuable for the synthesis of stilbenes and other vinylated aromatic compounds. Both mono- and double-Heck reactions can be performed by controlling the stoichiometry of the reactants and the catalyst loading.

Stille Coupling: This reaction couples the aryl bromide with an organostannane reagent. The Stille reaction is known for its tolerance of a wide range of functional groups.[4] Both mono- and di-substituted products can be obtained by carefully controlling the reaction conditions.[4]

Synthesis of Unsymmetrical Derivatives

A key challenge and opportunity in the chemistry of this compound is the synthesis of unsymmetrical derivatives, where the two bromine atoms are replaced by different functional groups. This is typically achieved through a stepwise approach:

-

Monofunctionalization: The first step involves a selective mono-cross-coupling reaction. As mentioned, this can often be achieved by using a stoichiometric excess of the dibromo compound relative to the coupling partner and carefully controlling the reaction conditions.

-

Isolation of the Monofunctionalized Intermediate: The resulting 4-bromo-2,5-dimethoxy-substituted intermediate is isolated and purified.

-

Second Functionalization: The remaining bromine atom is then subjected to a second, different cross-coupling reaction to introduce the second functional group.

This stepwise approach allows for the rational design and synthesis of a vast array of complex, unsymmetrically substituted aromatic compounds.

Data Presentation

The following tables summarize representative quantitative data for various cross-coupling reactions involving this compound and its derivatives.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes | Reference |

| Suzuki-Miyaura | Aryl/Heteroaryl Halide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 80-110 | 2-24 | Moderate to High | General conditions for the boronic acid derivative.[1] | --INVALID-LINK-- |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DIPA | THF / Toluene | RT - 80 | - | Good to Excellent | General protocol for dibromoarenes.[3] | --INVALID-LINK-- |

| Heck | Terminal Alkene | "Ligand-Free" Palladium | NaOAc | NMP | 140 | 2.5-7 | Up to 90% | Double arylation of terminal alkenes with aryl bromides.[5] | --INVALID-LINK-- |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | 80-110 | 12-24 | Good | General protocol for mono-arylation of dibromoarenes.[4] | --INVALID-LINK-- |

Table 1: Summary of Cross-Coupling Reactions of this compound and its Derivatives.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of the boronic acid derivative of this compound with an aryl or heteroaryl halide.

Materials:

-

(4-Bromo-2,5-dimethoxyphenyl)boronic acid (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.05-0.1 equivalents)

-

Ligand (e.g., SPhos)

-

Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

-

Solvent system (e.g., Toluene/Water 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add (4-Bromo-2,5-dimethoxyphenyl)boronic acid, the aryl or heteroaryl halide, and the base.

-

Add the solvent system.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst and ligand under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[1]

General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a dibromoarene with a terminal alkyne.

Materials:

-

This compound (1.0 equivalent for di-substitution, excess for mono-substitution)

-

Terminal alkyne (2.2 equivalents for di-substitution, 1.0 equivalent for mono-substitution)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Amine base (e.g., Et₃N or DIPA, 2-3 equivalents)

-

Anhydrous solvent (e.g., THF or Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the dibromoarene, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne via syringe.

-

Stir the reaction mixture at the desired temperature (room temperature to 80 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water or saturated aqueous ammonium (B1175870) chloride.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Mandatory Visualization

Caption: General experimental workflow for cross-coupling reactions.

Caption: Reaction pathways for functionalization.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. The reactivity of its two bromine atoms in a variety of palladium-catalyzed cross-coupling reactions allows for the construction of a diverse range of complex organic molecules. By carefully controlling reaction conditions, including stoichiometry, catalyst systems, and temperature, researchers can achieve selective mono- or di-functionalization, leading to both symmetrical and unsymmetrical products. The protocols and data presented in this guide provide a solid foundation for the application of this compound in the development of novel pharmaceuticals and advanced materials.

References

The Versatile Building Block: A Technical Guide to 1,4-Dibromo-2,5-dimethoxybenzene in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,5-dimethoxybenzene is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of advanced organic materials. Its unique molecular architecture, featuring two bromine atoms and two electron-donating methoxy (B1213986) groups, provides a versatile platform for a variety of polymerization and cross-coupling reactions. This technical guide explores the potential applications of this compound in materials science, with a focus on its role in the development of conductive polymers, organic semiconductors, and luminescent materials. We will delve into the quantitative properties of materials derived from this compound, provide detailed experimental protocols for their synthesis, and visualize key synthetic pathways.

Core Applications in Materials Science

The strategic placement of reactive bromine atoms and activating methoxy groups on the benzene (B151609) ring makes this compound an ideal monomer and intermediate for the synthesis of π-conjugated systems. These materials are at the forefront of research in organic electronics and photonics due to their unique optical and electronic properties.

Conductive Polymers and Organic Semiconductors

This compound is a key precursor for the synthesis of poly(p-phenylene vinylene) (PPV) derivatives and other conjugated polymers. The methoxy groups enhance the solubility and processability of the resulting polymers and modulate their electronic properties. The bromine atoms serve as versatile handles for various cross-coupling reactions, enabling the construction of complex polymer backbones.

One of the most prominent polymers synthesized from this building block is poly(2,5-dimethoxy-1,4-phenylene vinylene) (PDMPV) . The properties of PDMPV and related materials are summarized in the table below.

| Property | Material | Value | Citation(s) |

| Electrical Conductivity | Iodine-doped PDMPV | 10-100 S/cm | [1] |

| FeCl3-doped copolymers with PMPV | 100 to ~10² S/cm | [2] | |

| Charge Carrier Mobility | Unsubstituted PPV (hole mobility) | 10⁻⁵ cm²/Vs at 10⁵ V/cm (room temperature) | [3] |

| Photoluminescence (PL) | PDMPV Film | Emission peak at ~590 nm | [4] |

| PPE-PPV Copolymers in THF solution | Quantum Yields: 0.50 - 0.80 | [5] | |

| Thermal Stability | MPE-PPV (a related derivative) | Glass Transition Temperature (Tg): 111 °C | [6] |

| Hyperbranched PPV derivatives | Onset of weight loss: 358 - 382 °C | [7] |

Luminescent Materials

The extended π-conjugation in polymers derived from this compound often leads to strong photoluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs). The emission color can be tuned by modifying the polymer backbone and side chains. For instance, poly[(2,5-dialkoxy-1,4-phenylene)vinylene]s exhibit a red-shifted emission compared to the parent PPV.[4]

Key Synthetic Methodologies & Experimental Protocols

The synthesis of advanced materials from this compound primarily relies on palladium-catalyzed cross-coupling reactions and specific polymerization techniques.

Gilch Polymerization for Poly(2,5-dimethoxy-1,4-phenylene vinylene) (PDMPV) Synthesis

The Gilch polymerization is a common method for synthesizing PPV derivatives. It involves the base-induced polymerization of a bis(halomethyl)benzene monomer.

Experimental Protocol:

-

Monomer Synthesis (1,4-Bis(chloromethyl)-2,5-dimethoxybenzene): A detailed procedure for a similar monomer, 1,4-bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene, involves the alkylation of 4-methoxyphenol (B1676288) followed by chloromethylation using acetic acid as a cosolvent.[3]

-

Polymerization:

-

In a three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, dissolve the monomer, 2,5-bis(chloromethyl)-1,4-dimethoxybenzene, in a dry solvent like THF.

-

Prepare a solution of a strong base, such as potassium tert-butoxide (1M in THF).

-

Add the base solution dropwise to the monomer solution with vigorous stirring. The reaction mixture will typically change color and increase in viscosity.

-

Continue stirring at the polymerization temperature for a set period (e.g., 2 hours).

-

Quench the reaction by adding a small amount of acetic acid.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Filter the polymer, wash it with methanol, and dry it under reduced pressure to obtain the final product.[8]

-

Caption: Gilch polymerization workflow for PDMPV synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.

Experimental Protocol:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a base such as potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine (B1218219) ligand (e.g., SPhos, 4 mol%).[1][9]

-

Seal the flask and degas the mixture by performing several vacuum/backfill cycles with the inert gas.

-

Add a degassed solvent system, such as a 4:1 mixture of dioxane and water, via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours.

-

Monitor the reaction progress using techniques like TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.[1]

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Heck Coupling

The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene in the presence of a palladium catalyst and a base.

Experimental Protocol:

-

In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), a base like potassium carbonate (2.0 equiv), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (10 mol%).

-

Add a suitable solvent, for instance, N-methyl-2-pyrrolidone (NMP).

-

Prepare a solution of the palladium catalyst (e.g., [(P(C₅H₁₀N)₃)₂PdCl₂], 0.05 mol%) in a dry, degassed solvent like THF.

-

Heat the reaction mixture to 100 °C.

-

Add the catalyst solution to the hot reaction mixture via syringe and stir vigorously for the required time (e.g., 3 hours).

-

Monitor the reaction by GC/MS.

-

Upon completion, cool the mixture, quench with 1 M hydrochloric acid, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry with magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Caption: Heck coupling reaction for vinylation.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (5-10 mol%).

-

Add an anhydrous solvent such as THF or DMF.

-

Add the terminal alkyne (e.g., phenylacetylene, 2.2-2.5 equiv) via syringe.

-

Finally, add a base, typically an amine like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) (3-4 equiv).

-

Stir the mixture at room temperature for 30 minutes, then heat to 50-80 °C.

-

Monitor the reaction's progress.

-

After completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic phase, concentrate it, and purify the product by column chromatography.

Caption: Sonogashira coupling for alkynylation.

Conclusion

This compound stands out as a pivotal precursor in the field of materials science, enabling the synthesis of a wide array of functional organic materials. Its utility in creating conductive polymers, organic semiconductors, and luminescent materials with tunable properties underscores its importance. The synthetic pathways detailed in this guide, including Gilch polymerization and various palladium-catalyzed cross-coupling reactions, provide researchers with powerful tools to design and fabricate novel materials for next-generation electronic and photonic devices. Further exploration of this versatile building block is poised to unlock new possibilities in the development of advanced functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. davidlu.net [davidlu.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. lee.chem.uh.edu [lee.chem.uh.edu]

- 9. benchchem.com [benchchem.com]

The Strategic Role of 1,4-Dibromo-2,5-dimethoxybenzene in the Synthesis of Advanced Conducting Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel conducting polymers with tailored electronic and physical properties is a cornerstone of modern materials science. Within this landscape, 1,4-dibromo-2,5-dimethoxybenzene has emerged as a critical monomeric building block. Its symmetric structure, featuring two reactive bromine sites and electron-donating methoxy (B1213986) groups, provides a versatile platform for the synthesis of a variety of conjugated polymers, most notably derivatives of poly(p-phenylene vinylene) (PPV) and other poly(phenylene)-based materials. These polymers are of significant interest for applications ranging from organic electronics to biomedical sensors.[1][2][3] This technical guide provides an in-depth exploration of the use of this compound as a monomer, detailing polymerization methodologies, key experimental protocols, and the properties of the resulting conductive polymers.

Polymerization Strategies and Mechanisms

The primary route to polymerizing this compound involves cross-coupling reactions that facilitate the formation of extended π-conjugated systems. The choice of polymerization technique significantly influences the resulting polymer's molecular weight, solubility, and ultimately, its electronic properties.

One of the most prevalent methods is the Horner-Wadsworth-Emmons (HWE) olefination reaction . This approach is a cornerstone for the synthesis of poly(2,5-dimethoxy-1,4-phenylene vinylene) (PDMOV) and its derivatives. In this multi-step process, this compound is first converted to a bis(phosphonium) or bis(phosphonate) salt. Subsequent reaction with a dialdehyde (B1249045) under basic conditions yields the desired PPV derivative. The electron-donating methoxy groups on the phenylene ring enhance the polymer's solubility and influence its photophysical properties.[4]

Another powerful technique is the Sonogashira coupling reaction . This palladium- and copper-catalyzed cross-coupling of the dibromo monomer with a diethynyl comonomer allows for the creation of polymers with alternating phenylene and acetylene (B1199291) units.[5] This method offers a high degree of control over the polymer structure.

The Yamamoto coupling , a nickel-catalyzed polymerization of aryl dihalides, presents another viable pathway. This method involves the dehalogenative polycondensation of this compound to form poly(2,5-dimethoxyphenylene).

Below is a diagram illustrating the general polymerization pathway of this compound into a poly(phenylene vinylene) derivative, a common class of conducting polymers synthesized from this monomer.

Quantitative Data on Polymer Properties

The properties of polymers derived from this compound are highly dependent on the specific polymer structure and the method of synthesis. The following table summarizes typical quantitative data for poly(2,5-dimethoxy-1,4-phenylene vinylene) (PDMOV), a representative polymer.

| Property | Value | Method of Determination |

| Number Average Molecular Weight (Mn) | 7,200 - 18,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | ~1.2 | Gel Permeation Chromatography (GPC) |

| UV-Vis Absorption (λmax) | 482 - 490 nm (in dichloromethane) | UV-Vis Spectroscopy |

| Photoluminescence Emission (PLmax) | ~556 nm (in dichloromethane) | Photoluminescence Spectroscopy |

| Electrochemical Oxidation Peaks | 0.4 V and 0.7 V (vs. Ag/Ag+) | Cyclic Voltammetry (CV) |

| Electrochemical Reduction Peaks | 0.8 V and 1.4 V (vs. Ag/Ag+) | Cyclic Voltammetry (CV) |

Note: These values are representative and can vary based on synthetic conditions and the specific derivative.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of conducting polymers.

Synthesis of Poly(2,5-dimethoxy-1,4-phenylene vinylene) via a Precursor Route

This protocol is a modified version of the sulfonium (B1226848) polyelectrolyte precursor route.[6]

Materials:

-

This compound

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Monomer Preparation: The synthesis of the monomer, 2,5-dimethoxy-1,4-xylene-bis(tetrahydrothiophenium chloride), from this compound is the initial step.[6]

-

Polymerization:

-

In a dry Schlenk flask under an inert atmosphere, dissolve the monomer in a mixture of methanol and water.

-

Cool the solution to 0°C.

-

Add a solution of sodium hydroxide dropwise to initiate the polymerization. The reaction mixture will become viscous.

-

Allow the reaction to proceed for several hours at 0°C.

-

-

Polymer Isolation and Purification:

-

Neutralize the reaction mixture with hydrochloric acid.

-

Precipitate the precursor polymer by adding the solution to a large volume of methanol.

-

Filter the polymer and wash it extensively with methanol and water to remove impurities.

-

Dry the precursor polymer under vacuum.

-

-

Thermal Conversion:

-

Cast a film of the precursor polymer onto a substrate.

-

Heat the film under vacuum at a high temperature (e.g., 200-300°C) to eliminate the leaving groups and form the conjugated poly(2,5-dimethoxy-1,4-phenylene vinylene).

-

Characterization Workflow

A systematic workflow is crucial for the thorough characterization of the synthesized polymer.

Conclusion

This compound stands as a pivotal monomer in the development of advanced conducting polymers. Its versatile reactivity allows for the application of various polymerization techniques, leading to materials with tunable electronic and optical properties. The detailed methodologies and characterization data presented in this guide offer a solid foundation for researchers and scientists aiming to explore the potential of this monomer in creating next-generation materials for a wide array of applications, from organic electronics to innovative therapeutic and diagnostic platforms. The continued investigation into the polymerization of this compound and its derivatives is poised to unlock further advancements in the field of conducting polymers.

References

A Comprehensive Technical Guide to the Safe Handling and Disposal of 1,4-Dibromo-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and disposal of 1,4-Dibromo-2,5-dimethoxybenzene (CAS No. 2674-34-2). Adherence to these guidelines is crucial to ensure personnel safety and minimize environmental impact. This compound is classified as a hazardous substance, and proper safety protocols are mandatory.[1][2]

Hazard Identification and Classification

This compound is a combustible solid that poses several health risks.[1] It is crucial to understand these hazards before handling the substance.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3][4][5][6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[3][4][5][6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[3][4][5][6] |

Potential Health Effects:

-

Inhalation: Causes respiratory tract irritation.[1][5][6] Inhalation of dust may lead to respiratory problems, and individuals with pre-existing respiratory conditions may be more susceptible.[1]

-

Skin Contact: Causes skin irritation.[1][3][5][6] Prolonged or repeated contact can lead to dermatitis.[1] The substance can be absorbed through broken skin, potentially causing systemic effects.[1]

-

Ingestion: While not classified as harmful by ingestion due to a lack of data, it may cause gastrointestinal irritation.[1]

-

Chronic Effects: Long-term exposure may lead to cumulative effects.[1] There is limited evidence suggesting it may be harmful to the unborn fetus/embryo.[1]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₈Br₂O₂[4] |

| Molecular Weight | 295.96 g/mol [4] |

| Appearance | White/Off-White Solid Crystalline Powder[6][7] |

| Melting Point | 141 - 143 °C[6] |

| Boiling Point | No data available[6] |

| Solubility | Insoluble in water[1][7] |

Safe Handling and Storage Protocols

A systematic approach to handling this compound is essential for safety.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[1][3][7] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

-

Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible in the work area.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] Inspect gloves for integrity before each use and follow proper removal techniques.[7] |

| Skin and Body Protection | A standard laboratory coat is required.[2] For larger quantities or when there is a risk of splashing, a PVC apron and overalls should be worn.[1] |

| Respiratory Protection | Work should be conducted in a chemical fume hood to avoid dust inhalation.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with a particle filter is necessary.[1][7] |

Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

-

Wash hands thoroughly with soap and water after handling.[3][7]

Storage

-

Keep containers securely sealed and protected from physical damage.[3]

-

Store away from incompatible materials, such as strong oxidizing agents.[1][8]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][6] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[8] |

Accidental Release Measures

Minor Spills:

-

Ensure proper PPE is worn.

-

Use dry clean-up procedures and avoid generating dust.[1][3]

-

Sweep or vacuum the spilled material into a clean, dry, labeled container for disposal.[3] Do not use compressed air for cleaning.[3]

Major Spills:

-

Evacuate the area and move upwind.[3]

-

Alert emergency services and inform them of the nature and location of the hazard.[1][3]

-

Control personal contact by wearing appropriate PPE, including a dust respirator.[3]

-

Prevent the spillage from entering drains, sewers, or watercourses.[1][3]

-

Contain and collect the spilled material for disposal.[3]

Firefighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray (as a fine spray to control fire and cool adjacent areas), or foam.[1]

-

Hazards from Combustion: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[1]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[1]

-

Waste Collection: Collect waste material in a designated, labeled, and sealed container for hazardous waste.

-

Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[1] Options may include incineration in a licensed facility or burial in a specifically licensed landfill for chemical waste.[1]

-

Container Decontamination: Decontaminate empty containers before disposal.[1] Do not cut, drill, grind, or weld on or near the container as residual dust may pose an explosion hazard.[1]

Experimental Protocols and Workflows

The following diagrams illustrate the logical workflows for the safe handling and disposal of this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response workflow for a spill of this compound.

Caption: Workflow for the proper disposal of this compound waste.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to 1,4-Dibromo-2,5-dimethoxybenzene: Commercial Availability, Synthesis, and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals